molecular formula C11H12F2OS B14051226 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14051226
M. Wt: 230.28 g/mol
InChI Key: HSQTVWQYMNJPCC-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethyl and methylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethyl and methylthio groups) is synthesized through a series of reactions, such as halogenation and thiolation.

    Attachment of the propan-2-one moiety: The propan-2-one group is introduced through a Friedel-Crafts acylation reaction, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context of its application.

Comparison with Similar Compounds

1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(5-(Trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical and biological properties.

    1-(5-(Difluoromethyl)-2-(ethylthio)phenyl)propan-2-one: The presence of an ethylthio group instead of a methylthio group can affect the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)5-9-6-8(11(12)13)3-4-10(9)15-2/h3-4,6,11H,5H2,1-2H3

InChI Key

HSQTVWQYMNJPCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)SC

Origin of Product

United States

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